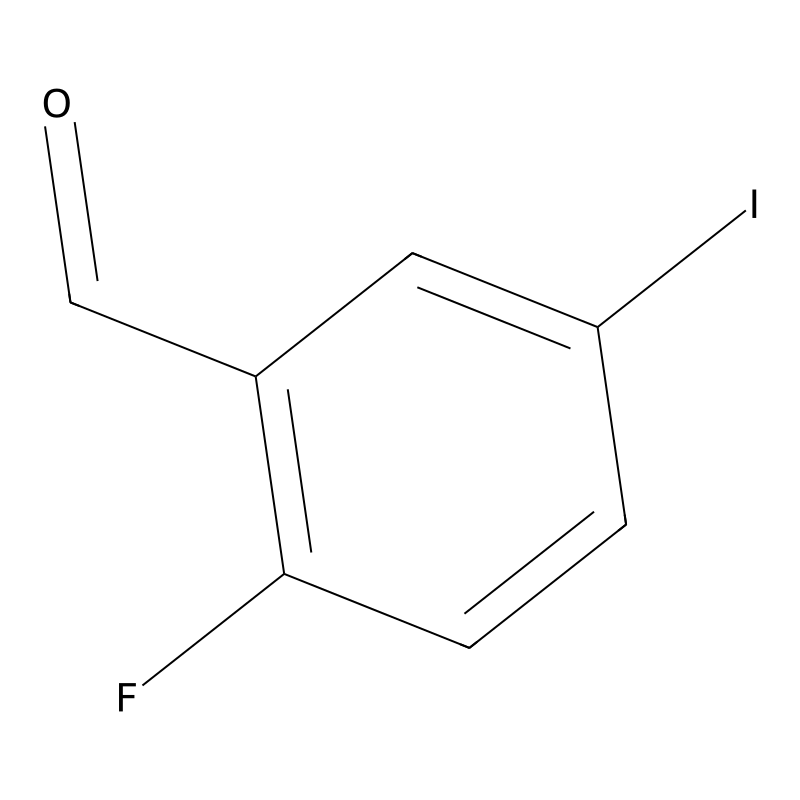

2-Fluoro-5-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-iodobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 250.01 g/mol. It features a benzaldehyde structure that includes both a fluorine and an iodine substituent at the 2 and 5 positions, respectively. This unique arrangement contributes to its distinct chemical properties, making it a valuable compound in various scientific fields, particularly in organic synthesis and medicinal chemistry .

Potential applications based on structure

The presence of the functional groups fluorine and iodine on the aromatic ring suggests potential applications in areas like medicinal chemistry and material science. Fluorine can alter the reactivity and metabolic profile of a molecule, while iodine can introduce heavy atom effects for applications in X-ray crystallography or radiopharmaceuticals []. However, specific research on 2-Fluoro-5-iodobenzaldehyde exploiting these properties is not documented in available scientific literature searches.

Availability

Several chemical suppliers offer 2-Fluoro-5-iodobenzaldehyde, indicating its potential use in research. However, the lack of readily available published research suggests it might be a relatively new compound or one used in niche applications [, ].

Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. Common reagents include sodium azide or thiourea, often in the presence of bases like potassium carbonate.

Oxidation Reactions: The aldehyde group can be oxidized to form 2-fluoro-5-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction Reactions: The aldehyde can be reduced to form 2-fluoro-5-iodobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Research indicates that 2-Fluoro-5-iodobenzaldehyde exhibits potential biological activities, particularly in medicinal chemistry. Its unique structure allows for the development of novel therapeutic agents, especially in oncology and infectious diseases. The compound is also being explored for its use in fluorescent probes and imaging agents for biological studies, highlighting its versatility in both chemical and biological applications .

The synthesis of 2-Fluoro-5-iodobenzaldehyde can be achieved through various methods:

Iodination of 2-Fluorobenzaldehyde: A common synthetic route involves the iodination of 2-fluorobenzaldehyde using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions. This method allows for the selective introduction of the iodine atom at the desired position .

Industrial Production: Large-scale production often employs advanced techniques such as continuous flow reactors to optimize yield and purity while ensuring consistent product quality .

The applications of 2-Fluoro-5-iodobenzaldehyde span several fields:

- Organic Synthesis: It serves as a building block for complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biological Research: Used in developing fluorescent probes for imaging studies.

- Medicinal Chemistry: Investigated for potential therapeutic uses in treating various diseases.

- Industrial Uses: Employed in producing specialty chemicals, polymers, and coatings .

The interaction mechanisms of 2-Fluoro-5-iodobenzaldehyde depend on its specific applications. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that may affect their function. This property is particularly useful in drug design and development, where understanding these interactions is crucial for creating effective therapeutic agents .

2-Fluoro-5-iodobenzaldehyde can be compared with several similar compounds that share structural characteristics but differ in halogen substituents:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Fluoro-5-chlorobenzaldehyde | Chlorine instead of iodine | Generally more stable than iodinated analogs |

| 2-Fluoro-5-bromobenzaldehyde | Bromine instead of iodine | Intermediate reactivity between chlorine and iodine |

| 2-Iodobenzaldehyde | Lacks fluorine atom | Different electronic properties due to absence of fluorine |

| 2-Fluoro-4,5-diiodobenzaldehyde | Additional iodine substituent | Increased reactivity due to multiple halogens |

| 2,6-Difluoro-4-iodobenzaldehyde | Additional fluorine substituent | Enhanced stability and distinct reactivity profile |

| 2,3-Difluoro-5-iodobenzaldehyde | Different fluorine positioning | Unique steric effects influencing reactivity |

The uniqueness of 2-Fluoro-5-iodobenzaldehyde lies in its combination of both fluorine and iodine atoms, which imparts distinct chemical and physical properties that are advantageous in various applications .

XLogP3

GHS Hazard Statements

H301 (86.96%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant